molecular formula C15H12N4O B2467307 N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide CAS No. 1421448-89-6

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide

Cat. No.: B2467307
CAS No.: 1421448-89-6
M. Wt: 264.288
InChI Key: MBMYDXBMYQJVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a catalyst-free synthesis approach, which is environmentally friendly and yields high purity products . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts like palladium or copper complexes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)picolinamide
  • N-(quinolin-2-yl)-4-(1H-pyrrol-1-yl)picolinamide
  • N-(isoquinolin-1-yl)-4-(1H-pyrrol-1-yl)picolinamide

Uniqueness

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-pyridin-3-yl-4-pyrrol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(18-12-4-3-6-16-11-12)14-10-13(5-7-17-14)19-8-1-2-9-19/h1-11H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMYDXBMYQJVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=NC=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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